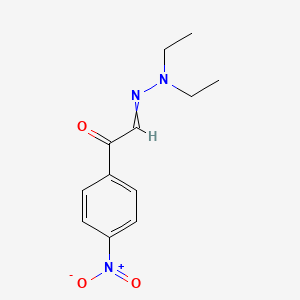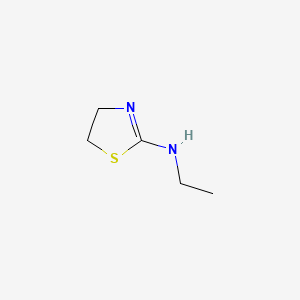phosphanium CAS No. 14622-42-5](/img/structure/B14706069.png)
Bis[(1,3-dichloropropan-2-yl)oxy](oxo)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,3-dichloropropan-2-yl)oxyphosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of two 1,3-dichloropropan-2-yl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom and an oxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dichloropropan-2-yl)oxyphosphanium typically involves the reaction of phosphorus oxychloride with 1,3-dichloropropanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
POCl3+2C3H6Cl2O→(C3H6Cl2O)2PO+3HCl
Industrial Production Methods
In an industrial setting, the production of Bis(1,3-dichloropropan-2-yl)oxyphosphanium may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Bis(1,3-dichloropropan-2-yl)oxyphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The chlorine atoms in the 1,3-dichloropropan-2-yl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphonium compounds.
科学研究应用
Bis(1,3-dichloropropan-2-yl)oxyphosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of Bis(1,3-dichloropropan-2-yl)oxyphosphanium involves its interaction with molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphorus-containing group to other molecules. This can affect various biochemical pathways and processes, depending on the specific target molecules involved.
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but with different reactivity and applications.
Triphenylphosphine oxide: Another phosphorus-containing compound with distinct properties and uses.
Phosphoric acid esters: A broad class of compounds with varying structures and functions.
Uniqueness
Bis(1,3-dichloropropan-2-yl)oxyphosphanium is unique due to its specific combination of 1,3-dichloropropan-2-yl groups and its ability to undergo a wide range of chemical reactions. Its versatility and reactivity make it valuable in various fields of research and industry.
属性
CAS 编号 |
14622-42-5 |
|---|---|
分子式 |
C6H10Cl4O3P+ |
分子量 |
302.9 g/mol |
IUPAC 名称 |
bis(1,3-dichloropropan-2-yloxy)-oxophosphanium |
InChI |
InChI=1S/C6H10Cl4O3P/c7-1-5(2-8)12-14(11)13-6(3-9)4-10/h5-6H,1-4H2/q+1 |
InChI 键 |
BHDSCQGNJKBZEQ-UHFFFAOYSA-N |
规范 SMILES |
C(C(CCl)O[P+](=O)OC(CCl)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


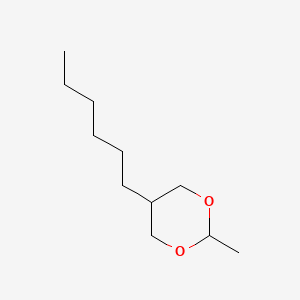
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)

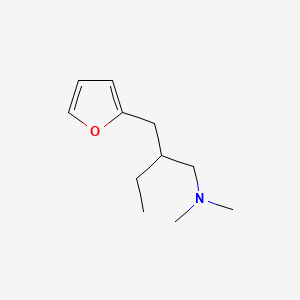
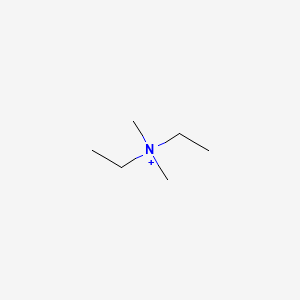
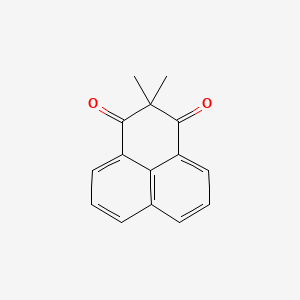

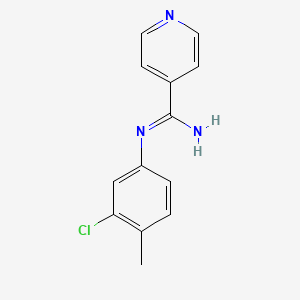
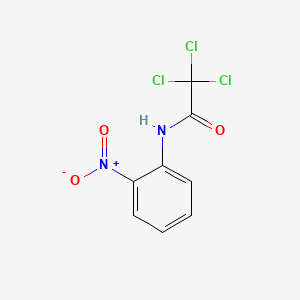
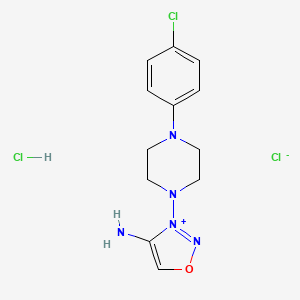
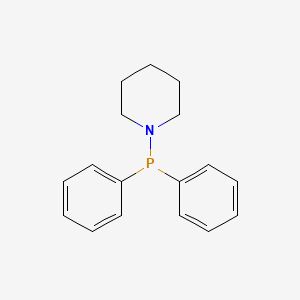
![[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride](/img/structure/B14706040.png)
